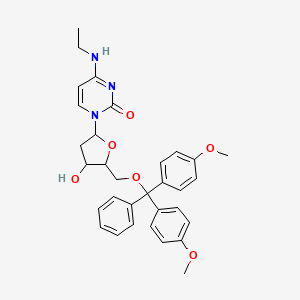
5'-O-DMT-N4-ethyl-2'-deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-DMT-N4-ethyl-2’-deoxycytidine is a synthetic nucleoside analog used primarily in the field of oligonucleotide synthesis. This compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position and an ethyl group at the N4 position of the deoxycytidine molecule. It plays a crucial role in the synthesis of modified DNA strands, which are essential for various biomedical and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N4-ethyl-2’-deoxycytidine typically involves the protection of the hydroxyl groups and the amino group of deoxycytidine. The process begins with the protection of the 5’-hydroxyl group using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. The N4 position is then ethylated using ethyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and crystallization.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5’-O-DMT-N4-Ethyl-2’-Desoxycytidin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Iod in Gegenwart von Wasser oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Die DMT-Gruppe kann unter sauren Bedingungen entfernt werden, und die Ethylgruppe kann mit anderen Alkylgruppen unter Verwendung geeigneter Alkylierungsmittel substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Iod, Wasser.
Reduktion: Natriumborhydrid.
Substitution: Saure Bedingungen zur Entfernung von DMT, Alkylierungsmittel zur Substitution der Ethylgruppe.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen deprotektierte Nukleoside, reduzierte Analoga und verschiedene substituierte Derivate .
Wissenschaftliche Forschungsanwendungen
5’-O-DMT-N4-Ethyl-2’-Desoxycytidin wird in der wissenschaftlichen Forschung, insbesondere bei der Synthese von Oligonukleotiden, weit verbreitet eingesetzt. Seine Anwendungen umfassen:
Chemie: Wird als Baustein bei der Synthese modifizierter DNA-Stränge verwendet.
Biologie: Wird bei der Untersuchung von DNA-Protein-Interaktionen und Genexpression eingesetzt.
Medizin: Wird bei der Entwicklung von Antisense-Oligonukleotiden für therapeutische Zwecke eingesetzt.
Industrie: Anwendung bei der Produktion von diagnostischen Werkzeugen und molekularen Sonden
Wirkmechanismus
Der Wirkmechanismus von 5’-O-DMT-N4-Ethyl-2’-Desoxycytidin beinhaltet seine Einarbeitung in DNA-Stränge während der Festphasen-Synthese. Die DMT-Gruppe schützt die 5’-Hydroxylgruppe und verhindert unerwünschte Reaktionen, während die Ethylgruppe an der N4-Position die Stabilität und Bindungsaffinität der resultierenden Oligonukleotide erhöht. Diese Verbindung ermöglicht die effiziente Synthese modifizierter DNA-Stränge, die dann für verschiedene Forschungs- und therapeutische Anwendungen verwendet werden können.
Wissenschaftliche Forschungsanwendungen
5’-O-DMT-N4-ethyl-2’-deoxycytidine is widely used in scientific research, particularly in the synthesis of oligonucleotides. Its applications include:
Chemistry: Used as a building block in the synthesis of modified DNA strands.
Biology: Employed in the study of DNA-protein interactions and gene expression.
Medicine: Utilized in the development of antisense oligonucleotides for therapeutic purposes.
Industry: Applied in the production of diagnostic tools and molecular probes
Wirkmechanismus
The mechanism of action of 5’-O-DMT-N4-ethyl-2’-deoxycytidine involves its incorporation into DNA strands during solid-phase synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the ethyl group at the N4 position enhances the stability and binding affinity of the resulting oligonucleotides. This compound facilitates the efficient synthesis of modified DNA strands, which can then be used for various research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5’-O-DMT-N4-Benzoyl-2’-Desoxycytidin: Ähnlich in der Struktur, jedoch mit einer Benzoylgruppe anstelle einer Ethylgruppe an der N4-Position.
5’-O-DMT-N4-Acetyl-2’-Desoxycytidin: Enthält eine Acetylgruppe an der N4-Position.
Einzigartigkeit
5’-O-DMT-N4-Ethyl-2’-Desoxycytidin ist durch das Vorhandensein der Ethylgruppe an der N4-Position einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen eine verbesserte Stabilität und Bindungsaffinität bietet. Dies macht es besonders nützlich bei der Synthese von hochspezifischen Oligonukleotiden für Forschungs- und therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C32H35N3O6 |
|---|---|
Molekulargewicht |
557.6 g/mol |
IUPAC-Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-(ethylamino)pyrimidin-2-one |
InChI |
InChI=1S/C32H35N3O6/c1-4-33-29-18-19-35(31(37)34-29)30-20-27(36)28(41-30)21-40-32(22-8-6-5-7-9-22,23-10-14-25(38-2)15-11-23)24-12-16-26(39-3)17-13-24/h5-19,27-28,30,36H,4,20-21H2,1-3H3,(H,33,34,37) |
InChI-Schlüssel |
KMQGVQQVTVATBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


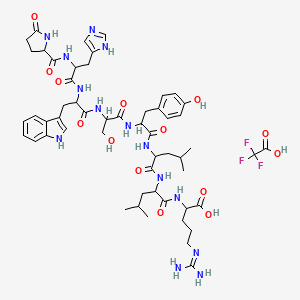
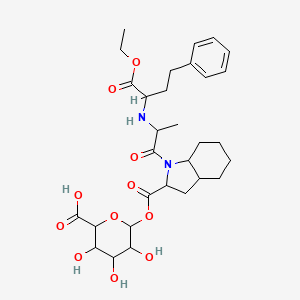
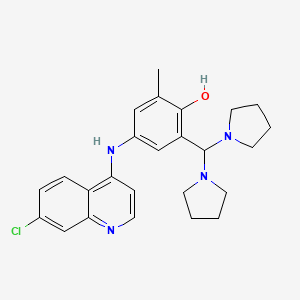
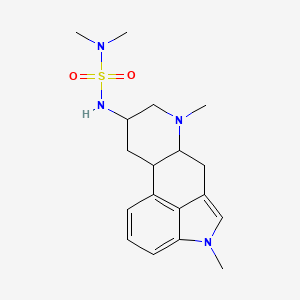
![N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12293739.png)
![(9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl)methyl acetate](/img/structure/B12293747.png)
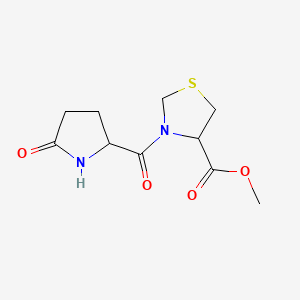

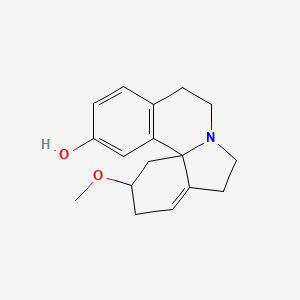
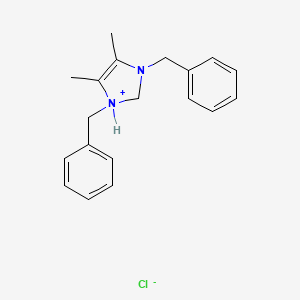
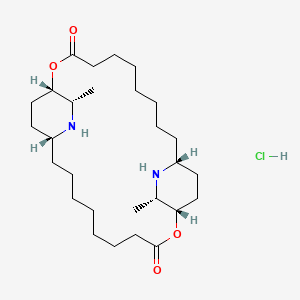
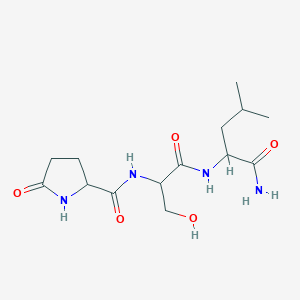
![4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12293810.png)
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293811.png)
